2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol
Description
The compound 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is a synthetic phenolic derivative featuring a 2,5-dichlorophenylamino methyl group attached to a 6-ethoxyphenol backbone. Chlorinated aromatic amines and ethoxyphenol moieties are common in medicinal chemistry, often influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-[(2,5-dichloroanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(16)6-7-12(13)17/h3-8,18-19H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKFDZJWQMTXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 2,5-dichloroaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is widely used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not intended for clinical use.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Electrophilicity and Reactivity : Chlorine substituents (electron-withdrawing) enhance electrophilic character, favoring reactions like nucleophilic aromatic substitution. Ethoxy groups (electron-donating) shift reactivity toward hydrogen bonding and acylation .
- Biological Interactions : Bulky substituents (e.g., tetrahydronaphthalene in GW 280264X) improve target selectivity, while methyl groups may reduce binding specificity due to steric effects .
- Synthetic Utility : High-purity analogs (e.g., ≥97% purity in MolCore’s 3-chloro-2-methyl derivative) are critical intermediates in API manufacturing, emphasizing the need for precise substituent control .
Biological Activity
2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is an organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.
The compound has the molecular formula and a molecular weight of 307.20 g/mol. Its structure features a dichlorophenyl group and an ethoxyphenol moiety, which contribute to its unique reactivity and biological properties.
The biological activity of 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to bind to specific proteins or enzymes, altering their activity and function. This interaction can lead to modulation of biochemical pathways relevant to disease processes.
Biological Activities
Research indicates that 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent in preliminary studies. Its phenolic structure may enhance its ability to disrupt microbial cell membranes.
- Antiviral Properties : Some studies suggest that this compound may inhibit viral replication, particularly in adenoviral infections, making it a candidate for further investigation in antiviral drug development.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways indicates its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that derivatives of similar compounds significantly inhibited human adenovirus (HAdV) replication with low cytotoxicity. The selectivity index for some analogues was greater than 100, indicating their potential as therapeutic agents against viral infections .
- Antimicrobial Testing : In vitro tests showed that 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol exhibited significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may affect the DNA replication process of certain viruses, highlighting its role as a potential inhibitor in viral life cycles .
Comparative Analysis of Biological Activity
| Compound Name | Antimicrobial Activity | Antiviral Activity | Anti-inflammatory Potential |
|---|---|---|---|
| 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol | Moderate | Significant | High |
| Analog A | High | Moderate | Low |
| Analog B | Low | High | Moderate |
Applications in Research and Industry
The unique properties of 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol make it suitable for various applications:
- Medicinal Chemistry : Investigated for therapeutic applications due to its biochemical properties.
- Proteomics Research : Used as a reagent in studies involving protein interactions and functions.
- Material Science : Potentially utilized in the development of new materials and chemical products due to its reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
